1-(pentabromobenzyl)piperidine
Description
1-(Pentabromobenzyl)piperidine is a brominated piperidine derivative characterized by a benzyl group substituted with five bromine atoms at the aromatic ring. The pentabromo substitution imparts significant electron-withdrawing effects, increased molecular weight (~627.6 g/mol), and enhanced lipophilicity compared to simpler benzyl-piperidine analogs.
Properties
IUPAC Name |
1-[(2,3,4,5,6-pentabromophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br5N/c13-8-7(6-18-4-2-1-3-5-18)9(14)11(16)12(17)10(8)15/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVBFMNCXQPHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pentabromobenzyl)piperidine typically involves the bromination of benzylpiperidine. The process begins with the preparation of benzylpiperidine, which is then subjected to bromination using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(Pentabromobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
1-(Pentabromobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems and its role as a flame retardant in biological materials.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated flame retardants.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mechanism of Action
The mechanism of action of 1-(pentabromobenzyl)piperidine as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that sustain the combustion process, effectively inhibiting the spread of fire. The compound targets the gas phase reactions in the flame, reducing the overall heat release and slowing down the combustion process.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Electronic Comparisons
Piperidine derivatives with aromatic substitutions exhibit diverse electronic and steric profiles, influencing their chemical reactivity and biological activity. Key comparisons include:
Table 1: Structural and Electronic Properties of Selected Piperidine Derivatives
Key Observations :
Key Observations :
- Receptor Binding : Smaller substituents (e.g., 3-phenylbutyl) enable optimal orientation in receptor cavities, while bulky groups like pentabromobenzyl may disrupt binding unless matched with larger hydrophobic pockets .
- Enzyme Inhibition : Polar substituents (e.g., hydroxy, methoxy) enhance interactions with enzymes like α-glucosidase, whereas brominated analogs may prioritize metabolic stability over potency .
Key Observations :
- Bromination Challenges : Introducing five bromine atoms likely requires stepwise bromination or specialized catalysts, contrasting with simpler chloro or nitro substitutions .
- Stability : Brominated compounds are typically chemically inert, enhancing shelf-life compared to labile analogs like diol intermediates in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
